4',5-Difluoro-[1,1'-biphenyl]-2-ol is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a biphenyl structure. Its molecular formula is CHFO, and it has a molecular weight of approximately 224.19 g/mol. The compound features a biphenyl core, consisting of two phenyl rings connected by a single bond, with fluorine substituents at the 4 and 5 positions and a hydroxyl group at the 2 position of one of the phenyl rings. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Research indicates that 4',5-Difluoro-[1,1'-biphenyl]-2-ol exhibits potential biological activities, particularly in relation to its interactions with biomolecules. The presence of fluorine atoms enhances its binding affinity and selectivity toward specific molecular targets, such as enzymes or receptors. The hydroxyl group facilitates hydrogen bonding, contributing to the stability of these interactions. Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties, making it a candidate for further investigation in medicinal chemistry .
The synthesis of 4',5-Difluoro-[1,1'-biphenyl]-2-ol can be achieved through various methods:
4',5-Difluoro-[1,1'-biphenyl]-2-ol has diverse applications across various fields:
The mechanism of action for 4',5-Difluoro-[1,1'-biphenyl]-2-ol involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity towards enzymes or receptors involved in various biochemical pathways. Studies have shown that the compound can modulate these pathways, leading to observed biological effects. Further research is necessary to elucidate the full extent of its interactions and potential therapeutic applications .
Several compounds share structural similarities with 4',5-Difluoro-[1,1'-biphenyl]-2-ol, each exhibiting unique properties:
| Compound Name | Key Features |
|---|---|
| 4,4'-Difluorobiphenyl | Lacks the hydroxyl group; different chemical reactivity |
| 3,5-Difluorobiphenyl | Fluorine atoms positioned differently; altered properties |
| 4-Hydroxybiphenyl | Lacks fluorine atoms; distinct chemical behavior |
The uniqueness of 4',5-Difluoro-[1,1'-biphenyl]-2-ol lies in the specific arrangement of fluorine atoms and the hydroxyl group. This configuration influences both its chemical reactivity and biological activity significantly compared to similar compounds. Its combination of properties makes it valuable for various research and industrial applications.